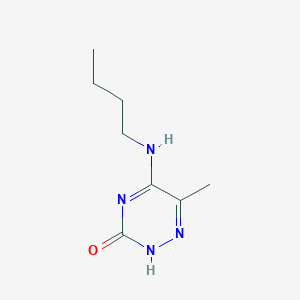
5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one
Übersicht
Beschreibung
5-(Butylamino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BAMT, is a chemical compound belonging to the class of triazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and material science.
Wirkmechanismus
The mechanism of action of 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one varies depending on its application. In agriculture, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one inhibits the photosynthetic electron transport chain by binding to the D1 protein in the photosystem II complex. This results in the generation of reactive oxygen species, leading to the disruption of energy production in the plant cells. In medicine, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one induces apoptosis in cancer cells by activating the p53 pathway. It can also inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects depending on its application. In agriculture, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In medicine, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can induce apoptosis in cancer cells, leading to cell death. It can also reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its high potency and specificity. 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can be used at low concentrations to achieve the desired effect, minimizing the risk of unwanted side effects. However, one of the limitations of using 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its potential toxicity. 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can cause harm to living organisms if not handled properly. Therefore, it is important to follow proper safety protocols when working with 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one.
Zukünftige Richtungen
There are several future directions for the research on 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one. In agriculture, further studies can be conducted to investigate the potential of 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one as a herbicide and its effects on non-target organisms. In medicine, research can be focused on developing 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one derivatives with improved anticancer and anti-inflammatory properties. 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can also be investigated for its potential use in material science, such as in the development of corrosion-resistant coatings.
Conclusion:
In conclusion, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one can lead to the development of new and innovative solutions in agriculture, medicine, and material science.
Wissenschaftliche Forschungsanwendungen
5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific fields. In agriculture, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to possess herbicidal activity against various weed species. It acts by inhibiting the photosynthetic electron transport chain, leading to the disruption of energy production in the plant cells. 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has also been investigated for its potential use as a corrosion inhibitor in the oil and gas industry. Its ability to form a protective film on metal surfaces can prevent corrosion and extend the lifespan of equipment.
In medicine, 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. 5-(butylamino)-6-methyl-1,2,4-triazin-3(2H)-one has also been investigated for its potential use as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
5-(butylamino)-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-9-7-6(2)11-12-8(13)10-7/h3-5H2,1-2H3,(H2,9,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDAUXAQQSFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=O)NN=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butylamino)-6-methyl-2H-1,2,4-triazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762379.png)
![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)


![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4762430.png)



![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)